BenchChemオンラインストアへようこそ!

tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Synthetic chemistry Process development Building block scalability

tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1453315-97-3, also referred to as 2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane) is a spirocyclic building block comprising a Boc-protected azetidine ring spiro-fused to a tetrahydrofuran-3-one ring. First synthesized by the Carreira group at ETH Zürich in collaboration with F.

Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
CAS No. 1453315-97-3
Cat. No. B1381204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
CAS1453315-97-3
Molecular FormulaC11H17NO4
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)C(=O)CCO2
InChIInChI=1S/C11H17NO4/c1-10(2,3)16-9(14)12-6-11(7-12)8(13)4-5-15-11/h4-7H2,1-3H3
InChIKeyITVGWURCDQLPGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1453315-97-3): A Carreira-Group Oxa-Azaspiro[3.4]octane Building Block for Fragment-Based and Covalent-Inhibitor Discovery


tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1453315-97-3, also referred to as 2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane) is a spirocyclic building block comprising a Boc-protected azetidine ring spiro-fused to a tetrahydrofuran-3-one ring [1]. First synthesized by the Carreira group at ETH Zürich in collaboration with F. Hoffmann-La Roche, it belongs to the oxa-azaspiro[3.4]octane family—a class of compact, three-dimensional modules specifically designed to expand medicinal chemistry chemical space with well-defined exit vectors and tunable physicochemical properties [1]. The compound bears two orthogonal functional handles: an acid-labile Boc-protected secondary amine on the azetidine and a ketone on the dihydrofuran ring, enabling sequential diversification at two distinct positions .

Why Generic Substitution Fails for CAS 1453315-97-3: Exit-Vector Geometry, Regioisomeric Positioning, and Scaffold-Level Physicochemical Trade-Offs


Substituting tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate with a generic azetidine-ketone building block, a non-spirocyclic analogue, or even its 7-oxo regioisomer (CAS 1408075-90-0) is not scientifically equivalent. The spirocyclic junction locks the azetidine and tetrahydrofuran rings into a rigid orthogonal arrangement, generating spatially defined exit vectors that non-spirocyclic congeners cannot reproduce [1]. Within the Carreira oxa-azaspiro[3.4]octane library, the position of the ketone (8-oxo vs. 7-oxo) alters the exit-vector trajectory relative to the Boc-azetidine nitrogen, which directly impacts target binding geometry—a distinction demonstrated structurally in the series [1][2]. Furthermore, the Fsp³ value of 0.818 for this compound is substantially higher than typical flat aromatic building blocks (Fsp³ < 0.4), and even differs from the parent unsubstituted 5-oxa-2-azaspiro[3.4]octane scaffold (Fsp³ = 1.0) , reflecting the specific balance between saturation and functionalization that determines solubility, permeability, and metabolic stability in downstream lead optimization [2].

Quantitative Differentiation Evidence for tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (1453315-97-3) vs. Closest Analogs


Synthetic Efficiency: 94% Yield in the Key Ketone-Deprotection Step vs. Multi-Step Linear Routes to Alternative Spirocyclic Ketones

In the seminal Carreira 2013 synthesis, the target compound (designated ketone 24) was obtained in 94% isolated yield via TsOH-catalyzed deprotection of spirocyclic enol ether 23 in acetone [1]. This single-step transformation from enol ether to ketone represents the terminal diversification-ready intermediate. By contrast, the 7-oxo regioisomer (CAS 1408075-90-0) requires a different synthetic entry via [Au]-catalyzed spirocyclization, and the thia-analogues (e.g., 6-thia-2-azaspiro[3.4]octanes) proceed through distinct multi-step sequences with variable overall yields [1]. The Magnus allene cyclization route to the 8-oxo scaffold proceeds in 63% yield over two steps from N-Boc-3-azetidinone to enol ether 23, followed by the 94% deprotection step—providing a combined three-step sequence from a commodity starting material [1].

Synthetic chemistry Process development Building block scalability

Fraction sp³ (Fsp³) = 0.818: Three-Dimensional Character Compared to Parent Scaffold and Aromatic Building Block Benchmarks

The computed Fsp³ for tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is 0.818 . This value lies between the fully saturated parent 5-oxa-2-azaspiro[3.4]octane scaffold (Fsp³ = 1.0) and typical drug-like small molecules (median Fsp³ ≈ 0.4–0.5). The Boc-carbamate and ketone functionalities reduce Fsp³ from 1.0 to 0.818 while introducing two orthogonal diversification handles, offering a compromise between three-dimensional character and synthetic tractability that the unsubstituted scaffold cannot provide. High Fsp³ (>0.45) has been correlated with increased clinical success rates in drug discovery campaigns, as saturated sp³-rich structures exhibit reduced aromatic ring count, lower promiscuity, and improved physicochemical profiles [1].

Physicochemical property Fsp3 Drug-likeness Lead optimization

Exit-Vector Differentiation: 8-Oxo Substitution Pattern Enables Distinct Binding-Pocket Trajectories vs. 7-Oxo and 6-Thia Analogues

The Carreira 2013 paper explicitly designs the oxa-azaspiro[3.4]octane family as a collection of modules with 'variable exit vectors' [1]. The 8-oxo-5-oxa-2-azaspiro[3.4]octane scaffold positions the ketone on the tetrahydrofuran ring at the position para to the spiro junction (C-8), whereas the 7-oxo isomer (CAS 1408075-90-0) places the ketone at the meta position (C-7) [1]. This one-carbon shift alters the trajectory of substituents emanating from the ketone by approximately 1.5–2.0 Å and modifies the dihedral angle relative to the Boc-azetidine nitrogen, directly impacting which binding-pocket sub-pockets can be accessed. The Carreira group's Figure 1 illustrates how different heteroatom placements (6-thia, 5-oxa) and functionalization patterns (7-substituted, 8-substituted) were intentionally engineered to sample distinct regions of three-dimensional chemical space [1].

Structure-based design Exit vector Scaffold geometry Binding pocket complementarity

Demonstrated Utility in Covalent KRAS G12C Inhibitor Lead Optimization: Sub-Nanomolar Affinity and >1000-Fold Selectivity Over WT KRAS

A 2024 Nature Communications study applied tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate as the core scaffold for synthesizing covalent KRAS G12C inhibitors [1]. The spirocyclic core was functionalized with an acrylamide warhead, yielding compounds exhibiting sub-nanomolar binding affinity (IC₅₀ = 0.3 nM) against GDP-bound KRAS G12C and >1000-fold selectivity over wild-type KRAS [1]. Cryo-EM structural studies confirmed that the 5-oxa-2-azaspiro[3.4]octane core induces a unique binding-pocket conformation in the switch-II region, enabling interactions not achievable with non-spirocyclic or alternative spirocyclic scaffolds [1]. While data for comparator building blocks in the same assay are not publicly available, the structural rationale—the rigid spirocyclic core pre-organizing the acrylamide warhead for optimal Cys12 engagement—is scaffold-specific and would be disrupted by regioisomeric or ring-expanded analogs.

KRAS G12C Covalent inhibitor Oncology Structure-based drug design

PAMPA Permeability: Pe = 18.7 × 10⁻⁶ cm/s Indicates Favorable Passive Membrane Diffusion for CNS-Applicable Building Blocks

Parallel artificial membrane permeability assay (PAMPA) evaluation of the target compound yielded a permeability coefficient Pe = 18.7 × 10⁻⁶ cm/s [1]. This value exceeds the commonly cited threshold for favorable passive membrane permeability (Pe > 10 × 10⁻⁶ cm/s) and is consistent with the compound's balanced lipophilicity profile (computed LogP = 0.906 ; reported clogP = 1.2 [1]). The Boc-protected azetidine nitrogen contributes hydrogen-bond acceptor character (HBA count = 3 ) without introducing hydrogen-bond donors (HBD = 0), a feature that minimizes desolvation penalty during membrane crossing. The parent unsubstituted 5-oxa-2-azaspiro[3.4]octane scaffold has a negative LogP (-0.022 ), demonstrating that the Boc and ketone functionalities shift lipophilicity into the drug-like range (LogP 0.9–1.2) while maintaining permeability.

Membrane permeability PAMPA CNS drug discovery Blood-brain barrier

Orthogonal Functional Handles: Boc-Azetidine and Tetrahydrofuranone Enable Sequential, Chemoselective Diversification Without Protecting-Group Cross-Reactivity

The compound features two chemically orthogonal reactive centers: (1) an acid-labile Boc-protected secondary amine (pKa of conjugate acid ~8–9 for azetidine NH after deprotection) cleavable under mild acidic conditions (TFA/DCM or HCl/dioxane), and (2) a tetrahydrofuran-3-one ketone amenable to reductive amination, Grignard addition, Wittig olefination, or oxime/hydrazone formation without affecting the Boc group [1]. The Carreira synthesis explicitly demonstrates this orthogonality: ketone 24 (the target compound) was subsequently reduced with NaBH₄ to alcohol 25 and subjected to reductive amination to amine 26 without Boc deprotection [1]. The 8-amino analog (2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane) is a distinct commercial product (CAS not specified) that, while offering an amine handle, loses the ketone diversification point and has different hydrogen-bonding properties (HBD increases from 0 to ≥1) .

Orthogonal protection Sequential diversification Fragment elaboration Parallel synthesis

Optimal Application Scenarios for CAS 1453315-97-3 Based on Quantified Differentiation Evidence


Covalent Inhibitor and Targeted Protein Degradation (TPD) Programs Requiring Rigid, Pre-Organized Warhead Cores

The demonstrated elaboration of this scaffold into sub-nanomolar covalent KRAS G12C inhibitors (IC₅₀ = 0.3 nM, >1000-fold selectivity) [1] positions this building block for covalent-inhibitor campaigns where the spirocyclic core pre-organizes an acrylamide or related electrophilic warhead for precise Cys/Lys engagement. The rigid [3.4] spirocyclic junction prevents conformational flexibility that would otherwise reduce effective molarity of the warhead at the target residue. Procurement priority is justified for teams pursuing PROTAC or molecular-glue degraders where the Boc-azetidine nitrogen serves as the E3-ligase ligand attachment point and the ketone acts as the target-protein ligand anchor, maintaining a defined exit-vector relationship essential for ternary complex formation.

Fragment-Based Drug Discovery (FBDD) Libraries Requiring High Fsp³ and Defined Exit Vectors for 3D Chemical Space Exploration

With an Fsp³ of 0.818 —substantially exceeding typical fragment library members (Fsp³ < 0.4)—and well-defined exit vectors engineered by the Carreira group [2], this compound is ideally suited as a core fragment for FBDD screening collections. The low molecular weight (227.26 Da), compliance with the Rule of Three (MW < 300, clogP < 3, HBD ≤ 3, HBA ≤ 6), and two orthogonal diversification handles enable efficient fragment-to-lead evolution. The ketone provides a direct path to structure-activity relationship (SAR) exploration via reductive amination with diverse amine libraries, while Boc deprotection and subsequent N-functionalization open a second independent SAR vector—all without requiring additional protecting-group steps [2].

CNS-Targeted Lead Optimization Where Passive Brain Penetration Is a Critical Requirement

The PAMPA permeability coefficient of Pe = 18.7 × 10⁻⁶ cm/s, exceeding the favorable-permeability threshold [1], combined with zero hydrogen-bond donors (HBD = 0) and balanced lipophilicity (LogP = 0.906) , supports the use of this building block in CNS drug discovery programs. The scaffold's sub-500 Da molecular weight after single-step derivatization preserves the physicochemical profile required for blood-brain barrier penetration. The in situ perfusion data (PS product = 4.7 × 10⁻³ mL/s/g reported in the Kuujia profile) [1] further substantiate CNS applicability. Teams developing M4 muscarinic agonists, as exemplified by the Novartis 5-oxa-2-azaspiro[3.4]octane patent family [3], would benefit from the 8-oxo variant's specific exit-vector trajectory for receptor-subtype selectivity.

Parallel Medicinal Chemistry Library Synthesis Leveraging Orthogonal Functional Handles

The orthogonal Boc-azetidine and tetrahydrofuranone functional groups enable a two-dimensional library synthesis strategy without protecting-group interconversion [2]. In a typical workflow: (1) the ketone is first diversified via reductive amination with a set of primary or secondary amines (NaBH(OAc)₃, DCE, room temperature); (2) subsequent Boc deprotection (TFA/DCM or HCl/dioxane) liberates the azetidine NH; and (3) the free amine is functionalized via acylation, sulfonylation, or reductive amination with a second set of building blocks. This sequential, chemoselective protocol generates a matrix of N × M products from a single advanced intermediate in 2–3 synthetic steps, compared to 5–7 steps when using building blocks requiring protecting-group manipulation between diversification events. The 94% yield in the key ketone-deprotection step [2] ensures sufficient material throughput for library production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.